molecular formula C10H8F3NO2 B3082238 Methyl (2E)-3-[6-(trifluoromethyl)pyridin-3-YL]prop-2-enoate CAS No. 1119807-17-8

Methyl (2E)-3-[6-(trifluoromethyl)pyridin-3-YL]prop-2-enoate

Cat. No.: B3082238
CAS No.: 1119807-17-8
M. Wt: 231.17 g/mol
InChI Key: GJSIGPHXRXJJRY-HWKANZROSA-N
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Description

Methyl (2E)-3-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enoate is a fluorinated pyridine derivative featuring a conjugated α,β-unsaturated ester moiety. Its structure comprises a pyridine ring substituted with a trifluoromethyl group at the 6-position and a propenoate ester group at the 3-position. The (2E)-configuration of the double bond ensures planarity, influencing electronic properties and reactivity. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, leveraging the trifluoromethyl group's electron-withdrawing effects to enhance metabolic stability and lipophilicity .

Properties

IUPAC Name

methyl (E)-3-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c1-16-9(15)5-3-7-2-4-8(14-6-7)10(11,12)13/h2-6H,1H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSIGPHXRXJJRY-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2E)-3-[6-(trifluoromethyl)pyridin-3-YL]prop-2-enoate, with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol, is a compound of interest in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships.

PropertyValue
Molecular FormulaC10H8F3NO2
Molecular Weight231.17 g/mol
PurityTypically 95%
Boiling Point260.1 ± 35.0 °C (Predicted)
Density1.305 ± 0.06 g/cm³ (Predicted)
pKa-0.58 ± 0.23

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising activity against various bacterial strains, particularly Gram-positive bacteria.

Case Study: Antibacterial Efficacy

In a comparative study, the compound exhibited significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM for Staphylococcus and 62.5 to 125 μM for Enterococcus. The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bactericidal effects .

Cytotoxicity Profile

Cytotoxicity assessments have demonstrated that this compound exhibits low toxicity in mammalian cell lines, making it a candidate for further development in therapeutic applications. The compound's selectivity index suggests it has a favorable therapeutic window compared to traditional antibiotics like ciprofloxacin .

Structure-Activity Relationships (SAR)

The structural features of this compound play a crucial role in its biological activity. The trifluoromethyl group is essential for enhancing lipophilicity and potentially increasing membrane permeability, which may contribute to its antimicrobial efficacy .

Key Findings from SAR Studies:

  • Trifluoromethyl Substitution : Enhances potency against bacterial strains.
  • Pyridine Ring : Contributes to the interaction with bacterial ribosomes.
  • Alkene Functional Group : May participate in electrophilic reactions contributing to biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Methyl (2E)-3-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enoate (Target) Pyridine + propenoate ester 6-CF₃, methyl ester ~305 (estimated) α,β-unsaturated ester; planar geometry
4-(1-(6-(Difluoromethyl)pyridin-3-yl)cyclopropyl)-3-methyl-1H-pyrrole-2-carboxylic acid (255) Pyrrole + cyclopropane 6-CF₂H, carboxylic acid 293.2 Difluoromethyl group reduces lipophilicity vs. CF₃
Propanedioic acid 3-O-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl] 1-O-methyl Phenyl + propanedioate ester Dual CF₃ groups 407 Increased steric bulk; dual electron-withdrawing groups
Methyl (2E)-3-methoxy-2-[2-({[6-methyl-3-(trifluoromethyl)quinoxalin-2-yl]oxy}methyl)phenyl]prop-2-enoate Quinoxaline + propenoate ester Quinoxaline core, methoxy 432.4 Extended π-system; higher molecular weight

Key Observations :

  • Trifluoromethyl vs.
  • Aromatic Core Variations: The target compound’s pyridine ring contrasts with quinoxaline in , which introduces additional nitrogen atoms and enhances π-stacking interactions.
  • Ester Group Modifications : Propanedioic acid methyl ester in differs from the α,β-unsaturated ester in the target, affecting hydrolysis kinetics and bioavailability.

Physicochemical and ADMET Properties

  • Lipophilicity : The CF₃ group in the target compound enhances logP compared to CF₂H analogues (e.g., 255 ).
  • Safety Profile : Analogues like the ethyl ester in require stringent handling due to toxicity risks, suggesting similar precautions for the methyl ester.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl (2E)-3-[6-(trifluoromethyl)pyridin-3-YL]prop-2-enoate?

  • Methodology :

  • Esterification : React (2E)-3-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enoic acid with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux. This method is analogous to the synthesis of structurally similar fluorophenyl prop-2-enoates .
  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura or Heck coupling to introduce the trifluoromethylpyridine moiety. For example, coupling 3-bromo-6-(trifluoromethyl)pyridine with methyl acrylate derivatives in the presence of a palladium catalyst .
    • Key Considerations : Optimize reaction temperature, solvent polarity (e.g., THF or DMF), and catalyst loading to improve yield and stereoselectivity.

Q. How is the stereochemical integrity of the (2E)-configuration maintained during synthesis?

  • Methodology :

  • Use stereoselective Wittig or Horner-Wadsworth-Emmons reactions with stabilized ylides to favor the (E)-isomer.
  • Monitor reaction progress via ¹H NMR to confirm the coupling constant (J ≈ 12–16 Hz for trans-alkene protons) .
    • Validation : Confirm configuration using X-ray crystallography (e.g., SHELX refinement ) or NOESY spectroscopy.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Core Techniques :

  • ¹H/¹³C NMR : Identify alkene protons (δ 6.5–7.5 ppm) and trifluoromethyl groups (δ ~120 ppm in ¹³C NMR).
  • HRMS : Confirm molecular ion peaks (e.g., m/z 275.06 [M+H]⁺) .
  • IR Spectroscopy : Detect ester carbonyl stretches (~1720 cm⁻¹) and C=C bonds (~1600 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethylpyridine group influence reactivity in cross-coupling reactions?

  • Analysis :

  • The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution or metal-catalyzed coupling.
  • Case Study : In Reference Example 42 (EP 4374877), the trifluoromethyl group in 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline increased reactivity toward esterification, yielding LCMS-confirmed products (m/z 407 [M+H]⁺) .
    • Data Contradiction : Contrast with non-fluorinated analogs (e.g., methyl (2E)-3-phenylprop-2-enoate), where lower yields are observed due to reduced electrophilicity.

Q. What computational methods are used to predict the biological activity of this compound?

  • Methodology :

  • Perform docking studies with target enzymes (e.g., kinases or proteases) using software like AutoDock Vina.
  • Analyze QSAR models to correlate substituent effects (e.g., trifluoromethyl position) with bioactivity.
    • Case Study : Analogous compounds with pyridinyl trifluoromethyl groups show anti-inflammatory activity via COX-2 inhibition (IC₅₀ < 1 µM) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodology :

  • Use SHELXL for structure refinement, leveraging high-resolution X-ray data to model thermal displacement parameters and hydrogen bonding networks .
  • Example : ORTEP-3 visualizations (Figure 1) can clarify torsional angles in the propenoate moiety, critical for understanding steric hindrance .

Key Research Challenges

  • Stereochemical Purity : Minor (Z)-isomer formation during synthesis requires HPLC purification (C18 column, acetonitrile/water gradient) .
  • Stability : Hydrolytic degradation of the ester group under basic conditions necessitates inert storage (argon, −20°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2E)-3-[6-(trifluoromethyl)pyridin-3-YL]prop-2-enoate
Reactant of Route 2
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Methyl (2E)-3-[6-(trifluoromethyl)pyridin-3-YL]prop-2-enoate

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